1-(4-Nitrobenzoyl)-N'~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide
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Overview
Description
1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide is a complex organic compound that features both nitrobenzoyl and pyrrolidinecarbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrobenzoyl intermediate: This can be achieved by nitration of benzoyl chloride.
Condensation reaction: The nitrobenzoyl intermediate is then reacted with pyrrolidinecarbohydrazide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits any bioactive properties.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzoyl)-2-pyrrolidinecarbohydrazide: Similar structure but lacks the (E)-1-(4-nitrophenyl)methylidene group.
N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide: Similar structure but lacks the 4-nitrobenzoyl group.
Uniqueness
The uniqueness of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide lies in its combination of functional groups, which might confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H17N5O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(4-nitrobenzoyl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H17N5O6/c25-18(21-20-12-13-3-7-15(8-4-13)23(27)28)17-2-1-11-22(17)19(26)14-5-9-16(10-6-14)24(29)30/h3-10,12,17H,1-2,11H2,(H,21,25)/b20-12+ |
InChI Key |
KULIWSBFKWNOQS-UDWIEESQSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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